Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate: is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of hydrazine derivatives with β-diketones. One common method includes the condensation of 1,3-diketones with arylhydrazines, which leads to the formation of pyrazole derivatives . The reaction conditions often involve the use of catalysts such as Nano-ZnO to achieve regioselectivity .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step processes that include the preparation of intermediate compounds followed by cyclization reactions. The use of transition-metal catalysts and photoredox reactions has been explored to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic systems .
Scientific Research Applications
Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often leads to the inhibition of enzyme activity or alteration of receptor signaling pathways, which can result in therapeutic effects .
Comparison with Similar Compounds
- Methyl 4-amino-3-cyano-1H-pyrazole-5-carboxylate
- Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
Comparison: Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic profiles and therapeutic potentials .
Properties
IUPAC Name |
methyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(7)5(9-8-3)6(10)11-2/h7H2,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWUUFNWOCWYJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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